molecular formula C19H18N4O2 B11295282 1H-Imidazole-4,5-dicarboxamide, N,N'-bis(phenylmethyl)- CAS No. 62255-05-4

1H-Imidazole-4,5-dicarboxamide, N,N'-bis(phenylmethyl)-

Cat. No.: B11295282
CAS No.: 62255-05-4
M. Wt: 334.4 g/mol
InChI Key: PDEHDLLHIJNESD-UHFFFAOYSA-N
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Description

N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of dibenzyl groups attached to the nitrogen atoms at positions 4 and 5 of the imidazole ring, along with dicarboxamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Dibenzyl Groups: The dibenzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.

    Formation of Dicarboxamide Groups: The dicarboxamide functionalities can be introduced through the reaction of the imidazole derivative with phosgene or other carbonylating agents, followed by reaction with amines.

Industrial Production Methods

Industrial production methods for N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted imidazole derivatives with different functional groups replacing the dibenzyl groups.

Scientific Research Applications

N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular docking studies and enzyme kinetics are often used to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N4,N5-Diphenyl-1H-imidazole-4,5-dicarboxamide
  • N4,N5-Dimethyl-1H-imidazole-4,5-dicarboxamide
  • N4-(4-aminophenyl)-N5-methyl-1H-imidazole-4,5-dicarboxamide

Uniqueness

N4,N5-DIBENZYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of dibenzyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The dibenzyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

62255-05-4

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-N,5-N-dibenzyl-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C19H18N4O2/c24-18(20-11-14-7-3-1-4-8-14)16-17(23-13-22-16)19(25)21-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,24)(H,21,25)(H,22,23)

InChI Key

PDEHDLLHIJNESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N=CN2)C(=O)NCC3=CC=CC=C3

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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